5-LOX Inhibition vs. Regioisomer
5-Phenethylisoxazol-4-amine (compound C5) exhibits 5-LOX inhibitory activity with an IC50 of 10.48 μM in a cell-free assay using rat polymorphonuclear leukocytes [1]. In a direct head-to-head comparison with its regioisomer 3-phenethylisoxazol-5-amine (compound C3), the 5-phenethyl derivative is approximately 1.2-fold less potent (C3 IC50 = 8.47 μM) [1]. This quantitative difference, while modest, indicates that the 4-amino substitution pattern confers a distinct activity profile that cannot be assumed interchangeable with the 5-amino regioisomer.
| Evidence Dimension | Inhibition of 5-lipoxygenase (5-LOX) enzyme activity |
|---|---|
| Target Compound Data | IC50 = 10.48 μM |
| Comparator Or Baseline | 3-Phenethylisoxazol-5-amine (C3): IC50 = 8.47 μM |
| Quantified Difference | 1.24-fold higher IC50 (lower potency) for 5-phenethyl derivative |
| Conditions | Cell-free assay using rat polymorphonuclear leukocytes |
Why This Matters
This demonstrates that the position of the amine group on the isoxazole ring (4- vs. 5-) directly influences target engagement, making the compound a valuable tool for exploring structure-activity relationships in 5-LOX inhibition.
- [1] Alam, W., Khan, H., Jan, M. S., Darwish, H. W., Daglia, M., & Elhenawy, A. A. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLOS ONE, 19(10), e0297398. https://doi.org/10.1371/journal.pone.0297398 View Source
